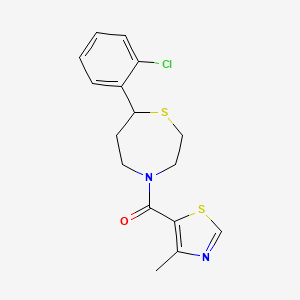

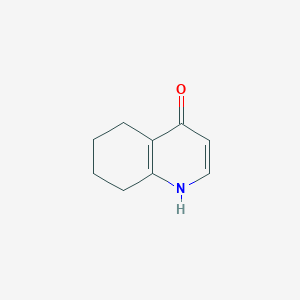

5,6,7,8-Tetrahydroquinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

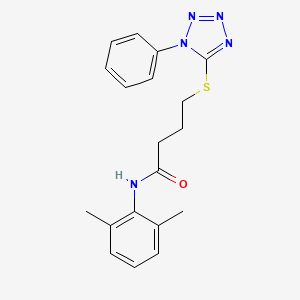

Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinolin-4-ol is 1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11) and the InChI key is ZGJDQLDCBPXGGF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a molecular weight of 149.19 .Scientific Research Applications

Subheading Enantioselective Synthesis Methods

Enantiomerically pure forms of 5,6,7,8-tetrahydroquinolin-8-ol and its derivatives have been synthesized, demonstrating the potential of these compounds in stereochemical applications. One method involved the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, yielding excellent chemical yields and allowing for enantiomerically pure substituted products (Uenishi & Hamada, 2002).

Tetrahydroquinolines in Medicinal Chemistry

Subheading Importance in Drug Development

5,6,7,8-Tetrahydroquinolines, particularly those with trifluoromethyl groups, are valuable in medicinal chemistry due to their partially-saturated bicyclic ring and stable CF(3) group. These compounds have been synthesized through a concise one-pot process, contributing to the development of novel medicinal compounds (Johnson et al., 2013).

Green Chemistry Applications

Subheading Eco-Friendly Synthesis Techniques

Research has focused on an eco-friendly approach for constructing multi-functionalized benzenes, including 5,6,7,8-tetrahydroquinolines, through a mortar and pestle grinding technique. This approach aligns with green chemistry principles and supports the synthesis of bioactive molecules (Damera & Pagadala, 2023).

Tetrahydroquinoline Derivatives as NF-κB Inhibitors

Subheading Potential in Cancer Treatment

Novel derivatives of 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of NF-κB transcriptional activity and exhibit cytotoxicity against various human cancer cell lines. This discovery underscores the potential of these compounds in cancer therapy (Jo et al., 2016).

Anti-Cancer Properties of Tetrahydroquinolines

Subheading Novel Chemotherapeutic Agents

Chiral tetrahydroquinolines, synthesized via Ir-catalyzed asymmetric hydrogenation, demonstrated potential anti-cancer activity in both in vitro and in vivo studies, suggesting their viability as novel cancer chemotherapeutic agents (Lam et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It has been found to exhibit significant anticancer activity , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It has been suggested that it may work by evoking cellular stress through reactive oxygen species (ROS) . This could lead to changes in cell signaling and gene expression, ultimately affecting cell growth and survival.

Biochemical Pathways

The compound has been found to induce massive oxidative stress, disrupting the balance of cell survival and leading to autophagy via the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival, and its disruption can lead to cell death.

Result of Action

5,6,7,8-Tetrahydroquinolin-4-ol has been found to exhibit in vitro antiproliferative activity at micromolar concentrations . It also suppressed colony formation and the migration of HCT-116 cells, a colorectal cancer cell line . Furthermore, it deregulated the expression of several proteins involved in cell proliferation and metastasis .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

5,6,7,8-Tetrahydroquinolin-4-ol has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce massive oxidative stress, disrupting the balance of cell survival and resulting in autophagy via the PI3K/AKT/mTOR signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple levels of interaction. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain dosages, it has been shown to eliminate parasitemia, leading to 100% survival

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJDQLDCBPXGGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-31-9 |

Source

|

| Record name | 1,4,5,6,7,8-hexahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)

![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)

![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)